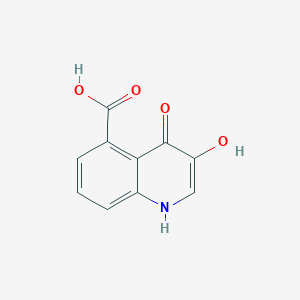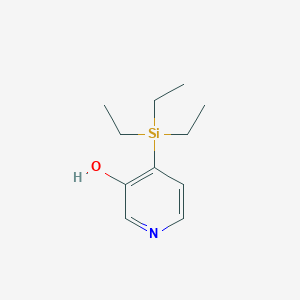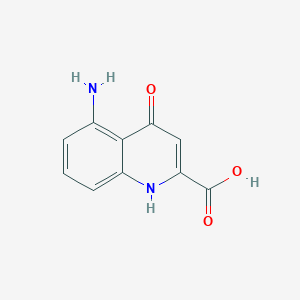
5-Amino-4-hydroxyquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-hydroxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxyquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with suitable reagents under specific conditions . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practical aspects of the synthesis .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dilute hydrochloric acid, potassium hydroxide, and sodium hydroxide. These reagents facilitate the formation of quinoline-4-carboxylic acid derivatives under specific conditions .
Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives with potential biological and pharmaceutical activities .
Applications De Recherche Scientifique
5-Amino-4-hydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications. It is used in the synthesis of bioactive chalcone derivatives, which have pharmacological activities . Additionally, quinoline derivatives are known for their anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial properties . These compounds are also used in the development of drugs for various diseases, including cancer and Alzheimer’s disease .
Mécanisme D'action
The mechanism of action of 5-Amino-4-hydroxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of 2-oxoglutarate-dependent oxygenases, which are involved in various biological processes . This inhibition can lead to the modulation of epigenetic processes and the regulation of gene expression .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
5-amino-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-2-1-3-6-9(5)8(13)4-7(12-6)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) |
Clé InChI |
YDNCBFOCOUQJFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)NC(=CC2=O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


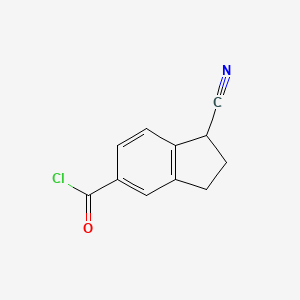
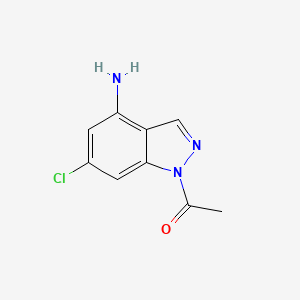


![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
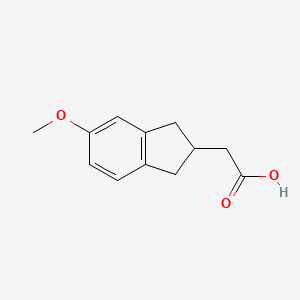
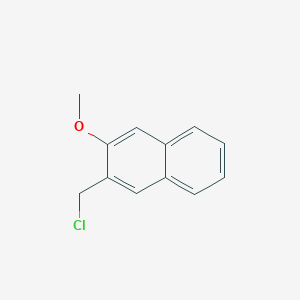
![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)

![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)
